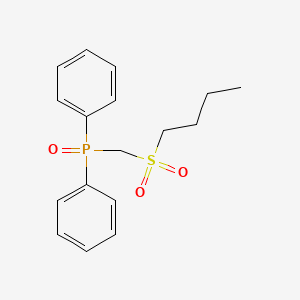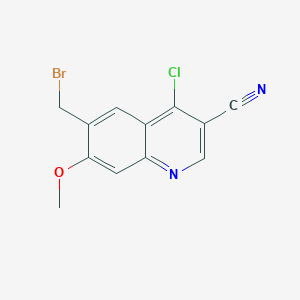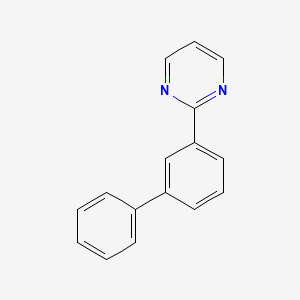![molecular formula C8H7BrO2 B13100056 5-Bromo-4H-benzo[d][1,3]dioxine](/img/structure/B13100056.png)
5-Bromo-4H-benzo[d][1,3]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4H-benzo[d][1,3]dioxine is a heterocyclic compound that belongs to the family of benzodioxines. These compounds are characterized by a benzene ring fused with a dioxine ring. The presence of a bromine atom at the 5th position of the benzene ring adds unique chemical properties to this compound. Benzodioxines are known for their applications in medicinal chemistry, agrochemicals, and as synthetic intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4H-benzo[d][1,3]dioxine can be achieved through several methods. One common approach involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is typically mediated by copper(I) iodide and sodium bicarbonate in acetonitrile. The reaction proceeds at room temperature and involves the formation of a benzodioxinone intermediate, which can be further brominated to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of brominating agents such as N-bromosuccinimide can facilitate the bromination step in an efficient manner .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4H-benzo[d][1,3]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The dioxine ring can undergo oxidation to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
Substitution: Formation of 5-substituted benzo[d][1,3]dioxines.
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of dihydrobenzo[d][1,3]dioxines.
Scientific Research Applications
5-Bromo-4H-benzo[d][1,3]dioxine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of nucleoside base transport inhibitors, topoisomerase I inhibitors, and antiplasmodial drugs.
Agrochemicals: Its derivatives are used as insecticides, crop protection agents, and fungicides.
Synthetic Intermediates: It is used as an intermediate in the synthesis of complex organic molecules for various applications.
Mechanism of Action
The mechanism of action of 5-Bromo-4H-benzo[d][1,3]dioxine involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it binds to the enzyme and prevents the relaxation of supercoiled DNA, thereby inhibiting DNA replication and transcription. In antiplasmodial activity, it interferes with the parasite’s metabolic pathways, leading to its death .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxane: Lacks the bromine atom and has different chemical properties.
4H-Benzo[d][1,3]dioxin-4-one: Similar core structure but without the bromine substitution.
Benzo-1,3-oxathiine: Contains a sulfur atom instead of an oxygen atom in the dioxine ring.
Uniqueness
5-Bromo-4H-benzo[d][1,3]dioxine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the development of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H7BrO2 |
|---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
5-bromo-4H-1,3-benzodioxine |
InChI |
InChI=1S/C8H7BrO2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-3H,4-5H2 |
InChI Key |
CNWVGGDFCRJERC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2Br)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13099977.png)
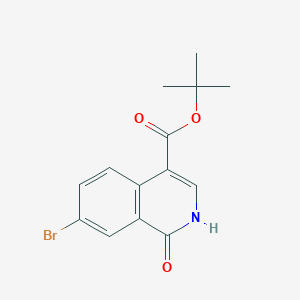
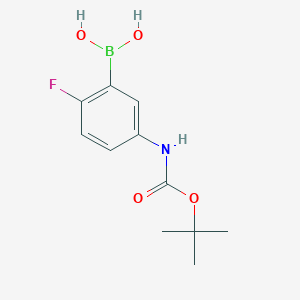
![5-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13099995.png)
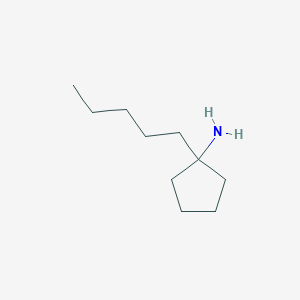
![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13100002.png)
![6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13100003.png)
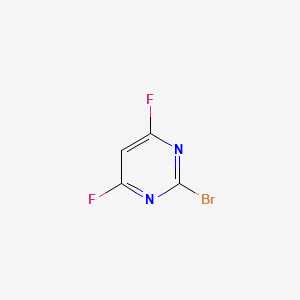
![4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B13100019.png)
![2,3-dimethyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B13100027.png)
![2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100040.png)
